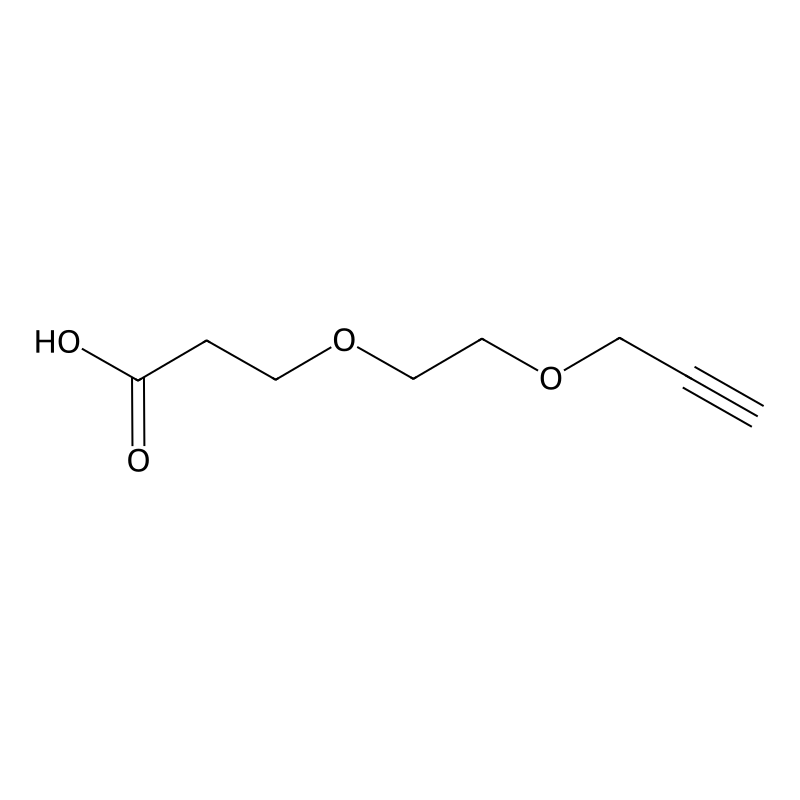

Propargyl-PEG2-acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Propargyl-PEG2-acid is a valuable tool in scientific research due to its unique chemical properties. It functions as a heterobifunctional crosslinker, meaning it possesses two distinct functional groups that enable conjugation with other molecules. This property makes it highly versatile for various applications in chemical biology and medicinal chemistry [].

Bioconjugation via Click Chemistry

One key application of Propargyl-PEG2-acid lies in bioconjugation. The molecule features two key functional groups:

- Carboxylic acid group: This group reacts with primary amines on biomolecules to form stable amide bonds, typically requiring activators like EDC or HATU [].

- Propargyl group: This group readily undergoes a cycloaddition reaction with azide-containing molecules via copper-catalyzed click chemistry. This click reaction offers several advantages, including high efficiency, specificity, and compatibility with biological conditions [].

The presence of a hydrophilic polyethylene glycol (PEG) spacer between the two functional groups plays a crucial role. PEG enhances the water solubility of the resulting conjugate, improving its biocompatibility and reducing aggregation within biological systems [].

Applications in Drug Development

Propargyl-PEG2-acid finds applications in the development of novel therapeutic agents:

- Antibody-Drug Conjugates (ADCs): These are targeted therapies where cytotoxic drugs are linked to antibodies. Propargyl-PEG2-acid can be used to attach the drug to the antibody via its reactive groups. The PEG spacer ensures the conjugate remains soluble and minimizes unwanted interactions within the body [].

- PROTAC® Molecules (Proteolysis-Targeting Chimeras): These molecules recruit cellular machinery to degrade specific proteins. Propargyl-PEG2-acid can be employed to connect the targeting ligand and the protein degradation moiety within a PROTAC molecule [].

Propargyl-PEG2-acid is a specialized compound characterized by its dual functional groups, featuring a propargyl moiety and a carboxylic acid. This compound is classified as a heterobifunctional polyethylene glycol derivative, which enhances its utility in various chemical and biological applications. The propargyl group allows for participation in copper-catalyzed click reactions, particularly with azides, leading to the formation of stable triazole linkages. This property is essential for bioconjugation processes, where it facilitates the attachment of probes or tags to biomolecules, thereby enabling detailed studies of protein interactions and functions .

Propargyl-PEG2-acid engages primarily in click chemistry reactions, particularly with azide-functionalized compounds. The reaction mechanism typically involves:

- Copper-Catalyzed Azide-Alkyne Cycloaddition: The propargyl group reacts with azides under copper(I) catalysis to form 1,2,3-triazoles.

- Esterification: The carboxylic acid can react with alcohols or amines to form esters or amides, respectively, allowing for further functionalization of the compound.

- Bioconjugation: The compound can serve as a linker in drug delivery systems or antibody-drug conjugates (ADCs), facilitating the attachment of therapeutic agents to target biomolecules .

Propargyl-PEG2-acid exhibits significant biological activity due to its role in enhancing the solubility and stability of therapeutic agents. Its applications include:

- Protein Labeling: It is widely used in labeling proteins through click chemistry, aiding in the study of protein dynamics and interactions.

- Drug Delivery Systems: By improving the bioavailability and controlled release of drugs, it enhances therapeutic efficacy.

- Surface Modification: The compound can modify surfaces of biomedical devices, reducing nonspecific protein adsorption and improving biocompatibility .

The synthesis of Propargyl-PEG2-acid typically involves several steps:

- Synthesis of PEG Derivative: Starting with polyethylene glycol, functional groups are introduced to create the desired PEGylated structure.

- Introduction of Propargyl Group: This is achieved through substitution reactions where propargyl bromide or similar reagents are reacted with hydroxyl-terminated PEG.

- Carboxylic Acid Formation: The final step involves converting an appropriate intermediate into the carboxylic acid using oxidation or hydrolysis methods.

This multi-step synthesis allows for precise control over the molecular weight and functionalization of the PEG chain .

Propargyl-PEG2-acid stands out due to its specific combination of a carboxylic acid and a propargyl group, making it particularly suited for applications requiring both bioconjugation capabilities and enhanced solubility characteristics.

Interaction studies involving Propargyl-PEG2-acid focus on its ability to form stable linkages with various biomolecules. These studies often utilize:

- Fluorescent Probes: To visualize interactions in real-time.

- Mass Spectrometry: For analyzing conjugated products.

- Cellular Assays: To evaluate the biological impact of conjugated agents on cell function and viability.

The results from these studies highlight the compound's effectiveness in facilitating targeted interactions within biological systems .

Molecular Structure and Formula (C8H12O4)

Propargyl-polyethylene glycol 2-acid exhibits a well-defined molecular structure characterized by the molecular formula C8H12O4 [1] [2]. The compound possesses a molecular weight of 172.18 grams per mole, with a monoisotopic mass of 172.073559 atomic mass units [2]. The structure is represented by the canonical simplified molecular-input line-entry system notation C#CCOCCOCCC(=O)O [1] [6].

The molecular architecture consists of three distinct functional domains connected in a linear arrangement [1] [7]. The terminal alkyne functionality, commonly referred to as the propargyl group, presents a carbon-carbon triple bond with the chemical environment C≡C-H [1] [7]. This terminal alkyne is connected through a two-unit polyethylene glycol spacer, consisting of repeating -CH2CH2O- units that provide structural flexibility and hydrophilicity [1] [3]. The terminal carboxylic acid group (-COOH) completes the molecular structure, enabling further chemical modifications through amide bond formation [1] [7].

The International Union of Pure and Applied Chemistry Key for this compound is NNWHATPXNWOQKD-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications [1] [2]. The compound is registered under Chemical Abstracts Service number 1859379-85-3 [1] [2] [3].

Physical Characteristics and Appearance

Propargyl-polyethylene glycol 2-acid manifests as a pale yellow oily matter under standard laboratory conditions [3]. The compound exhibits a liquid form at room temperature, distinguishing it from solid polyethylene glycol derivatives of higher molecular weights [10]. The oily consistency facilitates handling and incorporation into various chemical reactions and formulations.

The density of the compound has been determined to be 1.1±0.1 grams per cubic centimeter, indicating a slightly higher density than water [3]. This physical property influences the compound's behavior in aqueous solutions and affects its distribution characteristics in biphasic systems. The boiling point has been calculated to be 306.6±27.0 degrees Celsius at standard atmospheric pressure [3].

The compound demonstrates specific optical properties that can be utilized for identification and purity assessment. The refractive characteristics contribute to its identification in analytical procedures, although specific refractive index values require further experimental determination under standardized conditions.

| Property | Value | Reference |

|---|---|---|

| Appearance | Pale Yellow Oily Matter | [3] |

| Physical State | Liquid | [10] |

| Density (g/cm³) | 1.1±0.1 | [3] |

| Boiling Point (°C) | 306.6±27.0 | [3] |

| Purity (%) | ≥95% | [3] [7] |

Solubility Profile and Parameters

The solubility characteristics of propargyl-polyethylene glycol 2-acid demonstrate significant variation across different solvent systems, reflecting the amphiphilic nature of the molecule [6] [10]. In dimethyl sulfoxide, the compound exhibits exceptional solubility, reaching concentrations of 250 milligrams per milliliter, equivalent to 1451.97 millimolar [6] [10]. This high solubility in dimethyl sulfoxide requires ultrasonic treatment to achieve complete dissolution and maintain solution clarity [10].

Aqueous solubility systems reveal more modest but practical solubility parameters for biological applications [10]. In a formulated system containing 10% dimethyl sulfoxide, 40% polyethylene glycol 300, 5% Tween-80, and 45% saline, the compound maintains solubility at concentrations of at least 2.08 milligrams per milliliter (12.08 millimolar), producing clear solutions suitable for biological studies [10].

Alternative aqueous formulations demonstrate similar solubility profiles [10]. The combination of 10% dimethyl sulfoxide with 90% sulfobutylether-beta-cyclodextrin in saline achieves comparable solubility levels of at least 2.08 milligrams per milliliter [10]. Interestingly, non-aqueous systems such as 10% dimethyl sulfoxide in corn oil also support similar solubility concentrations, indicating versatility across diverse solvent environments [10].

| Solvent System | Solubility (mg/mL) | Solubility (mM) | Solution Appearance | Reference |

|---|---|---|---|---|

| Dimethyl Sulfoxide | 250 | 1451.97 | Clear (with ultrasonic) | [6] [10] |

| 10% Dimethyl Sulfoxide + 40% Polyethylene Glycol 300 + 5% Tween-80 + 45% saline | ≥2.08 | 12.08 | Clear | [10] |

| 10% Dimethyl Sulfoxide + 90% (20% Sulfobutylether-beta-cyclodextrin in saline) | ≥2.08 | 12.08 | Clear | [10] |

| 10% Dimethyl Sulfoxide + 90% corn oil | ≥2.08 | 12.08 | Clear | [10] |

The logarithm of the partition coefficient (XLogP3) value of -0.5 indicates a hydrophilic character, consistent with the observed solubility patterns [21]. This parameter suggests favorable partitioning into aqueous phases, supporting the compound's utility in biological applications where water solubility is advantageous.

Stability Considerations

Storage stability represents a critical parameter for maintaining the chemical integrity of propargyl-polyethylene glycol 2-acid [3] [6]. The compound requires storage at temperatures between -20 and 4 degrees Celsius to preserve its structural integrity and prevent degradation [3] [6]. Long-term storage protocols recommend maintenance at -20 degrees Celsius under nitrogen atmosphere to minimize oxidative degradation and maintain chemical stability [6] [12].

Short-term storage conditions permit maintenance at 2-8 degrees Celsius for periods ranging from days to weeks [3]. However, extended storage under these conditions may lead to gradual degradation, particularly affecting the terminal alkyne functionality that is susceptible to oxidation and polymerization reactions [3].

Solution stability varies significantly depending on the solvent system employed [6]. In dimethyl sulfoxide solutions, the compound maintains stability for up to six months when stored at -80 degrees Celsius, while storage at -20 degrees Celsius limits stability to one month [10]. These parameters necessitate careful consideration of storage conditions based on intended use timelines and application requirements.

The compound demonstrates susceptibility to moisture and atmospheric oxygen, requiring storage under inert gas conditions such as nitrogen or argon [6] [12]. Exposure to ambient conditions may result in hydrolysis of reactive functional groups and oxidation of the terminal alkyne, compromising the compound's utility in click chemistry applications.

Spectroscopic Characteristics

The spectroscopic profile of propargyl-polyethylene glycol 2-acid provides definitive identification markers through nuclear magnetic resonance and infrared spectroscopy [1] [14]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that confirm the presence of distinct functional groups within the molecular structure.

The terminal alkyne proton typically appears as a distinctive signal in proton nuclear magnetic resonance spectra, providing a diagnostic peak for structural confirmation [14] [28]. The polyethylene glycol backbone produces characteristic multiplets in the region associated with methylene protons adjacent to oxygen atoms, typically observed around 3.6-3.8 parts per million [14] [17].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the alkyne carbon atoms producing signals in the characteristic region for sp-hybridized carbons [29] [31]. The carboxylic acid carbonyl carbon appears in the typical region for carbonyl carbons, usually around 170-180 parts per million [31].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups [14]. The terminal alkyne C-H stretch typically appears around 3270 wavenumbers, while the carboxylic acid carbonyl stretch manifests around 1700 wavenumbers [14]. The polyethylene glycol ether linkages produce characteristic C-O-C stretching vibrations around 1100 wavenumbers [14].

| Spectroscopic Method | Characteristic Features | Typical Values | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Terminal alkyne proton | ~2.5 ppm | [14] |

| ¹H Nuclear Magnetic Resonance | Polyethylene glycol protons | 3.6-3.8 ppm | [14] [17] |

| ¹³C Nuclear Magnetic Resonance | Alkyne carbons | sp-hybridized region | [29] [31] |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 170-180 ppm | [31] |

| Infrared Spectroscopy | Alkyne C-H stretch | ~3270 cm⁻¹ | [14] |

| Infrared Spectroscopy | Carbonyl stretch | ~1700 cm⁻¹ | [14] |

| Infrared Spectroscopy | Ether C-O-C stretch | ~1100 cm⁻¹ | [14] |

Laboratory Preparation Routes

The synthesis of Propargyl-PEG2-acid employs multiple well-established synthetic strategies, each offering distinct advantages in terms of yield, purity, and scalability. The most prevalent laboratory preparation routes center on nucleophilic substitution reactions and Williamson ether formation protocols.

Williamson Ether Formation Approach

The primary laboratory synthesis route utilizes the Williamson ether formation reaction, which represents the most widely adopted method for preparing alkyne-functionalized polyethylene glycol derivatives [1] [2]. This approach involves the reaction of propargyl bromide with polyethylene glycol-2-diol under basic conditions. The reaction proceeds through nucleophilic attack of the deprotonated hydroxyl groups on the alkyl halide, forming the characteristic ether linkages that define the polyethylene glycol backbone [3] [4].

The synthetic protocol typically employs potassium carbonate as the base, maintaining reaction temperatures between 50-80°C for 12-24 hours [1] [5]. These conditions facilitate optimal yields ranging from 70-85% while minimizing side reactions that could compromise product purity [6] [7]. The reaction mechanism involves initial deprotonation of the terminal hydroxyl groups, followed by nucleophilic displacement of the bromide leaving group to establish the propargyl ether linkage.

Nucleophilic Substitution Methodology

Alternative laboratory preparation routes employ direct nucleophilic substitution reactions between propargyl halides and pre-formed ethylene glycol ethers . This methodology offers greater flexibility in controlling the polyethylene glycol chain length and provides opportunities for introducing additional functional groups during synthesis. The reaction conditions are typically milder, operating at room temperature to 60°C for 8-16 hours, resulting in yields of 65-80% [2] [10].

The nucleophilic substitution approach requires careful selection of leaving groups and reaction conditions to optimize both yield and selectivity. Primary alkyl halides, particularly propargyl bromide and propargyl chloride, demonstrate superior reactivity compared to secondary or tertiary alternatives [3] [11]. The choice of solvent system significantly influences reaction efficiency, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal results.

Solid Phase Synthesis Strategies

Advanced laboratory preparation employs solid phase synthesis methodologies that enable precise control over product purity and molecular weight distribution [10] [3]. This approach utilizes polymer-supported synthesis platforms, typically employing Wang resin as the solid support material. The synthetic cycle consists of three primary steps: deprotonation, coupling through Williamson ether formation, and detritylation to remove protecting groups [10].

The solid phase methodology offers exceptional advantages in terms of product purity, achieving yields of 85-95% with minimal purification requirements [10]. The approach employs 4,4'-dimethoxytrityl protecting groups to control reaction selectivity and prevent unwanted side reactions. Each elongation cycle involves treatment with appropriate bases, coupling with protected polyethylene glycol monomers, and subsequent deprotection under acidic conditions.

Industrial Production Approaches

Industrial production of Propargyl-PEG2-acid necessitates significant modifications to laboratory-scale procedures to ensure consistent quality, economic viability, and regulatory compliance. The transition from laboratory to industrial scale introduces challenges related to heat management, reaction monitoring, and waste minimization that require specialized process engineering solutions.

Continuous Flow Processing

Modern industrial production increasingly relies on continuous flow reactor systems that provide superior control over reaction parameters compared to traditional batch processing [12] [4]. Continuous flow methodologies enable precise temperature control, improved mixing efficiency, and reduced reaction times while maintaining consistent product quality [13] [14]. These systems typically achieve yields of 85-95% with enhanced reproducibility compared to batch processing alternatives.

The continuous flow approach incorporates automated reagent addition systems that maintain optimal stoichiometric ratios throughout the production process [15] [16]. Advanced process control systems monitor critical parameters such as temperature, pressure, flow rates, and reactant concentrations in real-time, enabling immediate adjustments to maintain optimal reaction conditions. This level of control is particularly important for polyethylene glycol synthesis, where slight variations in reaction conditions can significantly impact molecular weight distribution and product quality.

Optimized Reaction Engineering

Industrial production requires careful optimization of reaction engineering parameters to maximize throughput while maintaining product specifications [12] [17]. Heat management becomes critical at industrial scale, as the exothermic nature of ether formation reactions can lead to temperature excursions that compromise product quality or create safety hazards. Industrial reactors incorporate sophisticated heat exchange systems and temperature monitoring to maintain precise thermal control throughout the synthesis process.

The selection of industrial-scale equipment considers factors including corrosion resistance, ease of cleaning, and compatibility with the chemical environment. Stainless steel reactors with specialized coatings are commonly employed to prevent contamination and ensure long-term equipment reliability [14] [15]. The design must also accommodate the viscosity changes that occur during polyethylene glycol synthesis, requiring appropriate mixing systems and pumping capabilities.

Process Intensification Strategies

Industrial production employs process intensification strategies to improve efficiency and reduce environmental impact [4] [18]. These approaches include microreactor technology, which provides enhanced mass and heat transfer compared to conventional reactors. Microreactor systems enable more precise control over reaction conditions and can significantly reduce reaction times while improving product selectivity.

Advanced catalyst systems are employed to enhance reaction efficiency and reduce the formation of unwanted byproducts [17] [14]. The industrial process may incorporate heterogeneous catalysts that can be easily separated from the product stream, simplifying downstream purification requirements. Catalyst selection considers factors including activity, selectivity, stability, and ease of recovery and regeneration.

Purification Techniques

The purification of Propargyl-PEG2-acid presents unique challenges due to the structural similarity between the desired product and potential impurities, including unreacted starting materials, oligomeric byproducts, and degradation products. Effective purification strategies must address these challenges while maintaining product integrity and achieving the high purity levels required for pharmaceutical and biotechnological applications.

Chromatographic Separation Methods

Column chromatography represents the primary purification technique for laboratory-scale preparation of Propargyl-PEG2-acid [19] [20]. The selection of appropriate stationary and mobile phases is critical for achieving effective separation of the target compound from structurally related impurities. Chloroform-methanol solvent systems in ratios of 10:1 have proven particularly effective for polyethylene glycol-containing compounds [21] [22].

Enhanced separation can be achieved through gradient elution protocols employing ethanol-isopropanol mixtures in chloroform [21]. This approach provides superior resolution of polyethylene glycol species with different chain lengths while maintaining good peak shape and recovery. The gradient methodology involves initial elution with low-polarity solvents, followed by gradual increase in polar solvent content to elute more polar components.

Size exclusion chromatography offers excellent performance for separating Propargyl-PEG2-acid from higher and lower molecular weight impurities [23] [20]. This technique is particularly effective for removing unreacted polyethylene glycol starting materials and oligomeric byproducts that may form during synthesis. Aqueous mobile phases containing small amounts of salt provide optimal separation while maintaining good peak shape and reproducibility [24] [25].

Advanced Purification Strategies

Ion exchange chromatography provides effective separation based on the ionizable carboxylic acid functionality of Propargyl-PEG2-acid [20]. This technique can effectively separate positional isomers and remove ionic impurities that may be present in the crude product. The use of pH gradient elution protocols enables fine-tuning of separation selectivity and can achieve high-resolution separation of closely related compounds.

Reversed-phase high-performance liquid chromatography represents the most powerful analytical and preparative purification technique for Propargyl-PEG2-acid [26] [20]. This methodology provides excellent resolution for separating isomers and related impurities while enabling precise quantitative analysis of product purity. Water-acetonitrile gradient systems with trifluoroacetic acid modifier achieve optimal separation performance with typical recoveries of 85-95%.

Non-Chromatographic Purification Methods

Membrane separation techniques offer cost-effective alternatives to chromatographic purification for certain applications [27] [20]. Ultrafiltration and diafiltration processes can effectively remove low molecular weight impurities and solvent residues while concentrating the desired product. These techniques are particularly valuable for large-scale purification where chromatographic methods may be economically prohibitive.

Aqueous two-phase extraction systems provide selective purification based on differential partitioning between immiscible aqueous phases [19] [20]. Polyethylene glycol-phosphate buffer systems can achieve effective separation of the target compound from protein contaminants and other impurities. This approach offers advantages in terms of scalability and environmental compatibility compared to organic solvent-based extraction methods.

Quality Control and Analytical Characterization

Comprehensive quality control protocols are essential for ensuring the consistent production of high-quality Propargyl-PEG2-acid that meets the stringent requirements for pharmaceutical and biotechnological applications. These protocols must address multiple aspects of product quality, including chemical purity, structural integrity, and functional performance.

Chemical Purity Assessment

High-performance liquid chromatography represents the primary analytical technique for assessing the chemical purity of Propargyl-PEG2-acid [28] [29]. Reversed-phase chromatographic methods provide quantitative analysis of the main component while detecting and quantifying related impurities at levels as low as 0.1%. The analytical methodology employs gradient elution with water-acetonitrile mobile phases and ultraviolet detection to achieve optimal sensitivity and selectivity.

Gas chromatography with flame ionization detection provides complementary analysis for volatile impurities and residual solvents [29]. This technique is particularly important for detecting ethylene oxide residues, which are regulated as genotoxic impurities in pharmaceutical applications. Static headspace sampling methods enable detection of volatile components at parts-per-million levels, ensuring compliance with regulatory requirements for residual solvent content.

Molecular Weight and Structural Analysis

Size exclusion chromatography provides essential information regarding molecular weight distribution and the presence of oligomeric impurities [30] [31]. This technique enables determination of number-average molecular weight, weight-average molecular weight, and polydispersity index, which are critical parameters for assessing product quality and consistency. Aqueous mobile phases with refractive index detection provide optimal performance for polyethylene glycol analysis.

Mass spectrometry analysis confirms molecular identity and provides detailed information regarding product composition [32] [33]. Electrospray ionization mass spectrometry readily ionizes Propargyl-PEG2-acid, producing characteristic molecular ion peaks at m/z 172.18 [M+H]+ along with sodium and potassium adducts. Fragmentation patterns provide structural confirmation and can identify specific impurities or degradation products.

Functional Group Verification

Fourier-transform infrared spectroscopy provides rapid confirmation of functional group presence and structural integrity [28] [34]. Characteristic absorption bands at 3270 cm⁻¹ (alkyne C-H stretch) and 1100 cm⁻¹ (ether C-O stretch) confirm the presence of essential functional groups. The absence of unexpected absorption bands indicates the absence of unwanted functional groups that could arise from side reactions or degradation.

Nuclear magnetic resonance spectroscopy offers the most comprehensive structural analysis available for Propargyl-PEG2-acid [32] [34]. Proton nuclear magnetic resonance spectra provide detailed information regarding chemical structure, purity, and the presence of impurities. Integration ratios between different proton environments enable quantitative purity assessment and can detect structural irregularities at levels below 1%.

Structure Verification Methodologies

Comprehensive structure verification protocols ensure that the synthesized Propargyl-PEG2-acid possesses the correct chemical structure and functional properties required for its intended applications. These methodologies employ multiple complementary analytical techniques to provide unambiguous structural confirmation.

Nuclear Magnetic Resonance Spectroscopy Analysis

Proton nuclear magnetic resonance spectroscopy serves as the primary technique for structural verification of Propargyl-PEG2-acid [32] [34]. The characteristic chemical shift patterns provide definitive identification of the propargyl group (δ 2.45 ppm for the terminal alkyne proton) and the polyethylene glycol backbone (δ 3.50-3.70 ppm for the methylene protons). Integration ratios between these signals confirm the expected stoichiometry and can detect structural abnormalities.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information regarding the carbon framework of the molecule [32] [35]. The alkyne carbon signals appear in the characteristic range of δ 75-85 ppm, while the polyethylene glycol carbons resonate around δ 60-70 ppm. The carboxylic acid carbonyl carbon appears at approximately δ 175 ppm, confirming the presence of this essential functional group.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide detailed connectivity information that confirms the precise arrangement of atoms within the molecule [36] [35]. These techniques are particularly valuable for identifying regioisomers or structural variants that might arise during synthesis.

Mass Spectrometric Verification

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation [33] . The exact mass measurement (172.0736 Da) confirms the molecular formula C₈H₁₂O₄ and distinguishes the target compound from isomeric alternatives. Isotope pattern analysis provides additional confirmation of elemental composition and can detect the presence of impurities with similar nominal masses.

Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that confirm structural features [33] [38]. The loss of the carboxylic acid group (-45 Da) and ether linkage fragmentations provide diagnostic information regarding the molecular structure. Collision-induced dissociation experiments can differentiate between structural isomers based on their distinct fragmentation behaviors.

Click Chemistry Functional Verification

The alkyne functionality of Propargyl-PEG2-acid is verified through click chemistry reactions with azide-containing test compounds [39] [40]. Copper-catalyzed azide-alkyne cycloaddition reactions provide direct confirmation of alkyne reactivity and enable assessment of functional group accessibility. The formation of triazole products can be monitored by nuclear magnetic resonance spectroscopy or mass spectrometry to confirm successful click reactions.

Strain-promoted azide-alkyne cycloaddition reactions with cyclic alkynes provide copper-free alternatives for functional verification [39] [41]. These reactions proceed under mild conditions and avoid potential interference from copper catalysts. The bioorthogonal nature of these reactions makes them particularly suitable for verifying functionality in complex biological environments.

Spectroscopic Structure Confirmation

Infrared spectroscopy provides rapid confirmation of functional group presence and can detect structural abnormalities [33] . The characteristic alkyne C-H stretch at 3270 cm⁻¹ and the sharp alkyne C≡C stretch around 2100 cm⁻¹ confirm the presence of the terminal alkyne group. The carboxylic acid C=O stretch at approximately 1700 cm⁻¹ and the ether C-O stretches around 1100 cm⁻¹ confirm the polyethylene glycol backbone structure.

Raman spectroscopy offers complementary vibrational analysis that can provide enhanced sensitivity for certain functional groups [42]. The alkyne C≡C stretching vibration is particularly prominent in Raman spectra and provides definitive confirmation of this critical functional group. Surface-enhanced Raman spectroscopy techniques can achieve exceptional sensitivity for structural verification of trace components.

Data Tables

Table 1: Basic Chemical Properties of Propargyl-PEG2-acid

| Property | Value |

|---|---|

| Chemical Name | Propargyl-PEG2-acid |

| IUPAC Name | 3-(2-(2-prop-2-ynoxyethoxy)ethoxy)propanoic acid |

| CAS Number | 1859379-85-3 |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight (g/mol) | 172.18 |

| Appearance | Liquid |

| Storage Temperature | -20°C |

| Solubility | Water, DMSO, methanol |

| Purity (typical) | ≥95% |

| SMILES | C#CCOCCOCCC(O)=O |

Table 2: Synthesis Methods and Reaction Conditions

| Method | Key Reagents | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|

| Williamson Ether Formation | Propargyl bromide, PEG-2-diol, Base (K₂CO₃) | Basic conditions, 50-80°C, 12-24 hours | 70-85 |

| Nucleophilic Substitution | Propargyl halide, Ethylene glycol ethers | Room temperature to 60°C, 8-16 hours | 65-80 |

| Solid Phase Synthesis | Wang resin, DMTr-protected PEG units | Multiple cycles: deprotection, coupling, detritylation | 85-95 |

| One-Pot PEG Elongation | Base-labile protecting groups, Phenethyl group | One-pot deprotection and coupling, Basic conditions | 80-90 |

| Industrial Continuous Flow | Automated reagent addition, Flow reactors | Continuous flow, Optimized temperature and pressure | 85-95 |

Table 3: Purification Techniques and Performance

| Technique | Mobile Phase/Conditions | Resolution | Typical Recovery (%) |

|---|---|---|---|

| Column Chromatography | CHCl₃/MeOH (10:1), EtOH/IPA gradient | Good for similar MW compounds | 75-90 |

| Size Exclusion Chromatography (SEC) | Water with small amount of salt | Excellent for size separation | 80-95 |

| Ion Exchange Chromatography | pH gradient buffers | Good for charge-based separation | 70-85 |

| Reversed-Phase HPLC | Water/acetonitrile gradient with TFA | Excellent for isomer separation | 85-95 |

| Membrane Centrifugation | Ultrafiltration membranes (MWCO) | Moderate, size-based only | 70-85 |

| Aqueous Two-Phase Systems | PEG/phosphate buffer systems | Good for protein removal | 80-90 |

Table 4: Analytical Characterization Methods

| Method | Key Parameters | Typical Values/Ranges | Information Provided |

|---|---|---|---|

| ¹H NMR Spectroscopy | Chemical shifts, integration ratios | δ 2.45 (alkyne H), 3.50-3.70 (PEG) | Structure confirmation, purity |

| ¹³C NMR Spectroscopy | Carbon environments, coupling patterns | δ 15-85 ppm (alkyne, PEG carbons) | Structural verification |

| Mass Spectrometry (ESI-MS) | Molecular ion peaks, fragmentation | m/z 172.18 [M+H]⁺, Na/K adducts | Molecular weight, identity |

| FT-IR Spectroscopy | Functional group vibrations | 3270 cm⁻¹ (≡C-H), 1100 cm⁻¹ (C-O) | Functional group presence |

| GC-FID (for impurities) | Volatile impurities, solvents | <0.1% residual solvents | Solvent residues, stability |

| HPLC-UV | Purity assessment, related substances | ≥95% purity by area | Chemical purity, degradants |

| Size Exclusion Chromatography | Molecular weight distribution | Mn 172 ± 5 g/mol, PDI <1.1 | Molecular weight, dispersity |